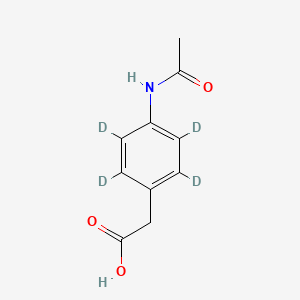

Actarit-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Actarit-d4 is a deuterated analog of Actarit, a nonsteroidal anti-inflammatory drug. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions. The molecular formula of this compound is C10H7D4NO3, and it has a molecular weight of 197.22 .

准备方法

Synthetic Routes and Reaction Conditions: Actarit-d4 can be synthesized through various methods, including cogrinding and freeze-drying. These methods involve the interaction of Actarit with γ-cyclodextrin to form inclusion complexes. The cogrinding method uses a vibrating rod mill, while the freeze-drying method involves the removal of solvent under reduced pressure .

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. This process ensures the incorporation of deuterium atoms into the molecular structure of Actarit, resulting in this compound. The production process is carefully controlled to maintain the purity and stability of the compound.

化学反应分析

Types of Reactions: Actarit-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Chemical Properties and Reactions

Actarit-d4 undergoes various chemical reactions that are crucial for understanding its behavior in different environments. Key types of reactions include:

- Oxidation : Common oxidizing agents such as hydrogen peroxide can be employed.

- Reduction : Reducing agents like sodium borohydride are utilized.

- Substitution : Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

These reactions lead to significant products that can be further studied for their implications in biological systems and drug development.

Chemistry

This compound serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated form enhances the resolution and accuracy of spectral data, allowing researchers to study molecular structures and reaction mechanisms more effectively.

Biology

In metabolic studies, this compound is used to trace the pathways and interactions of Actarit within biological systems. Its stable isotope labeling enables precise tracking of metabolic processes, providing insights into drug metabolism and efficacy.

Medicine

This compound is investigated for its potential therapeutic effects in treating rheumatoid arthritis and other inflammatory conditions. It has been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Furthermore, it shows promise as an inhibitor of carbonic anhydrase II (CAII), which is linked to various physiological processes .

Case Studies and Research Findings

- Cytokine Inhibition : Studies show that Actarit significantly reduces pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in primary synovial cells from rheumatoid arthritis patients. This effect is observed at therapeutic concentrations, underscoring its potential in clinical applications.

- Matrix Metalloproteinase Production : Research indicates that Actarit inhibits the production of matrix metalloproteinases (MMPs), particularly MMP-1, which are crucial for extracellular matrix degradation in joint destruction associated with rheumatoid arthritis.

- Adhesion Molecule Expression : The compound down-regulates adhesion molecules on fibroblast-like synovial cells, reducing lymphocyte adhesion and further mitigating inflammation.

作用机制

Actarit-d4 exerts its effects by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been identified as an inhibitor of carbonic anhydrase II, which plays a role in various physiological processes. The inhibition of these enzymes helps reduce inflammation and alleviate symptoms of rheumatoid arthritis .

相似化合物的比较

Actarit: The non-deuterated analog of Actarit-d4, used as an anti-inflammatory agent.

Mirabegron M9: Another deuterated compound with similar anti-inflammatory properties.

4-Acetylaminophenylacetic acid: A compound with a similar structure and therapeutic use

Uniqueness of this compound: this compound’s uniqueness lies in its stable isotope labeling, which allows for more precise and detailed studies of its metabolic pathways and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

生物活性

Actarit (4-acetylaminophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis (RA). The compound has garnered attention due to its unique mechanism of action and clinical efficacy, particularly in managing inflammatory responses associated with RA. This article explores the biological activity of Actarit-d4, focusing on its effects on synovial cells, cytokine production, and overall clinical outcomes in RA patients.

Actarit exerts its therapeutic effects through several biological pathways:

- Cytokine Inhibition : Actarit significantly reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in primary synovial cells from RA patients. Studies have shown that at therapeutic concentrations (10^-5 to 10^-6 M), Actarit can suppress these cytokines, which play a crucial role in the inflammatory process associated with RA .

- Matrix Metalloproteinase (MMP) Production : Actarit also inhibits the production of MMPs, particularly MMP-1, which are involved in the degradation of extracellular matrix components and contribute to joint destruction in RA .

- Adhesion Molecule Expression : The drug down-regulates the expression of adhesion molecules such as CD44 and intercellular adhesion molecule 1 (ICAM-1) on fibroblast-like synovial cells. This action inhibits lymphocyte adhesion to synovial cells, further reducing inflammation .

Case Studies and Research Findings

A number of clinical studies have documented the efficacy of Actarit in various stages of RA:

- Early vs. Advanced RA : A study involving 37 RA patients categorized into early (stages I and II) and advanced (stages III and IV) groups demonstrated that Actarit significantly improved disease activity markers in early-stage patients. Improvements were noted in morning stiffness, tender and swollen joint counts, and serum nitric oxide (NO) levels, which serve as a biomarker for inflammation . In contrast, advanced-stage patients exhibited delayed responses to treatment.

- Reduction of Serum NO Levels : In early-stage RA patients, a significant reduction in serum NO levels was observed after 8 weeks of treatment with Actarit, correlating with improvements in clinical symptoms. This suggests that monitoring NO levels could be beneficial for assessing treatment response .

- Longitudinal Studies : A longitudinal study indicated that patients receiving Actarit experienced a reduction in Disease Activity Score 28 (DAS28), a composite measure used to assess RA disease activity. The mean delta DAS28 score showed significant improvement over time, particularly among those treated with first-line DMARDs .

Data Summary

The following table summarizes key findings from studies on Actarit:

属性

IUPAC Name |

2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJXXOCABQVEF-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])NC(=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。